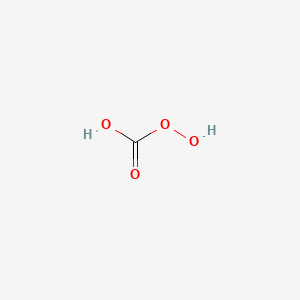
Carbonoperoxoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Carbonoperoxoic acid can be synthesized through the reaction of hydrogen peroxide with carbon dioxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the peroxide bond. One common method involves the use of a strong acid, such as sulfuric acid, to catalyze the reaction: [ \text{CO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{HO-CO-O-OH} ]
Industrial Production Methods: Industrial production of this compound is less common due to its instability and tendency to decompose. it can be produced in situ for specific applications where its reactivity is required immediately. The production process involves careful control of temperature and pressure to maintain the stability of the compound.
化学反応の分析
Types of Reactions: Carbonoperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: It can be reduced to form carbonic acid (H₂CO₃) and water.
Substitution: The peroxide group can be substituted by other nucleophiles in certain reactions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: Nucleophiles such as halides or amines can react with this compound under controlled conditions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and oxygen gas.
Reduction: The major products are carbonic acid and water.
Substitution: The products depend on the nucleophile used, resulting in various substituted carbonyl compounds.
科学的研究の応用
Carbonoperoxoic acid has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and other oxygenated compounds.
Biology: Its oxidative properties are utilized in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing into its potential use in antimicrobial treatments due to its strong oxidizing nature.
Industry: It is used in the production of certain polymers and as a bleaching agent in the textile and paper industries.
作用機序
The mechanism of action of carbonoperoxoic acid involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The peroxide bond (-O-O-) is highly reactive and can readily break to form free radicals, which then interact with other molecules. This reactivity makes it a powerful oxidizing agent, capable of breaking down complex organic molecules.
Molecular Targets and Pathways:
Oxidation of Organic Compounds: The primary targets are double bonds and other reactive sites in organic molecules.
Oxidative Stress in Biological Systems: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.
類似化合物との比較
Hydroperoxyformic Acid (HO-O-CO-OH): Similar in structure but with different reactivity and stability.
Peroxyacetic Acid (CH₃CO₃H): Another peroxy acid with similar oxidizing properties but different applications.
Peroxymonosulfuric Acid (H₂SO₅): A strong oxidizing agent used in different industrial processes.
Uniqueness: Carbonoperoxoic acid is unique due to its specific combination of a carbonyl group and a peroxide group, which gives it distinct reactivity compared to other peroxy acids. Its ability to act as a strong oxidizing agent while being relatively simple in structure makes it valuable in various chemical and industrial applications.
特性
IUPAC Name |
carbonoperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOUVMKNAHQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864313 | |
| Record name | Carbonoperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-69-9, 67283-79-8 | |
| Record name | Carbonoperoxoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonoperoxoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxycarbonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


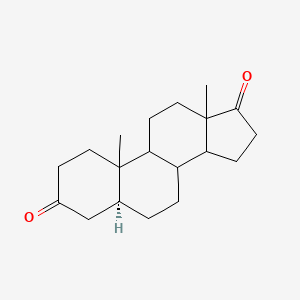


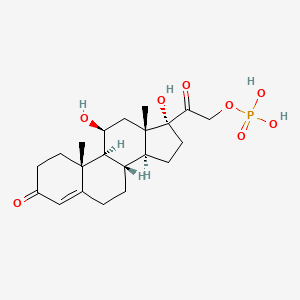
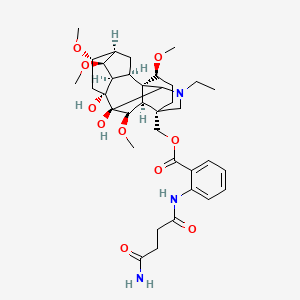
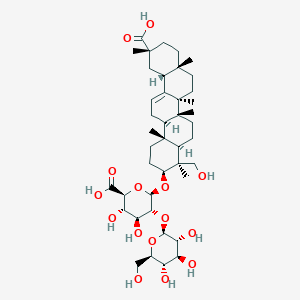
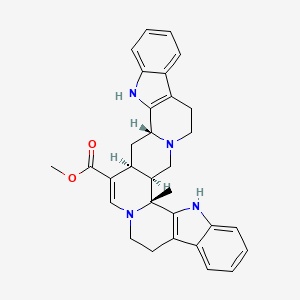
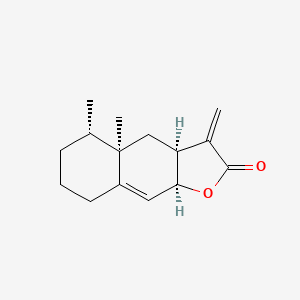
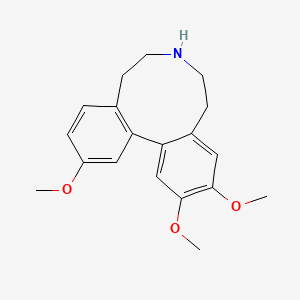

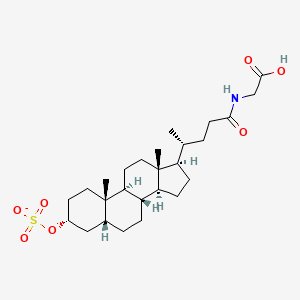
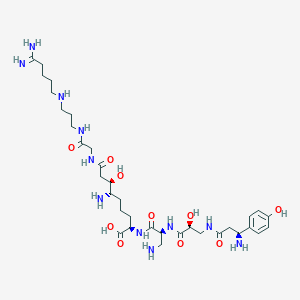
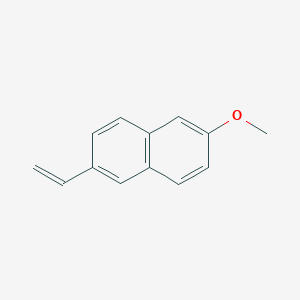
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)
